Home > Products > Screening Compounds P49783 > 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole - 1346599-85-6

5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

Catalog Number: EVT-1478521
CAS Number: 1346599-85-6
Molecular Formula: C26H30N4O4S
Molecular Weight: 494.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is a novel organic compound identified as an impurity in the synthesis of Ufiprazole. [] Ufiprazole itself is a benzimidazole derivative structurally similar to Omeprazole. [] The presence of this impurity, even in trace amounts, can potentially impact the quality and efficacy of Ufiprazole. [] Therefore, understanding its characteristics is crucial for developing robust and reliable manufacturing processes for Ufiprazole.

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole has been characterized using techniques like IR, 1H-NMR, 13C-NMR, and LCMS. [] As its name suggests, the molecule is characterized by:

Physical and Chemical Properties Analysis

Apart from its spectral data (IR, 1H-NMR, 13C-NMR, LCMS), [] detailed analysis of the physical and chemical properties of 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole has not been reported in the provided literature. Such analysis would involve determining properties like:

Applications

The primary application of 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, as identified in the provided research, is as a reference standard in the quality control of Ufiprazole. [] By having a pure sample of this impurity, researchers and pharmaceutical companies can develop analytical methods to:

Omeprazole

  • Compound Description: Omeprazole, chemically known as (RS)-5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole, is a widely used proton pump inhibitor. It effectively treats various acid-related disorders, including peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome [, ]. Its mechanism involves suppressing gastric acid secretion by inhibiting the H+/K+-ATPase enzyme in the parietal cells of the stomach [].
  • Relevance: 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole is identified as a dimer impurity in the synthesis of Omeprazole []. Both share the core structure of a benzimidazole ring substituted with a methoxy group at the 5th position and a (4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl group at the 2nd position.
  • Compound Description: Similar to the target compound, this molecule is identified as a dimer impurity during Ufiprazole synthesis. It has been isolated with high purity and meticulously characterized using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and LCMS [].
  • Relevance: This compound shares a near-identical structure with 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole. The primary difference lies in the position of the methoxy group on the benzimidazole ring. While the target compound has the methoxy substituent at the 5th position, this related compound features it at the 6th position. Both are identified as dimer impurities in Ufiprazole synthesis [].

Ufiprazole

  • Compound Description: Ufiprazole, chemically 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole, represents another benzimidazole derivative with structural similarities to the target compound. The synthesis and impurity profiling of Ufiprazole have led to identifying novel impurities, including the target compound and its closely related analog, 6-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole [].
  • Relevance: The target compound, 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, is a dimer impurity found during Ufiprazole synthesis []. Both compounds share a core structure of a benzimidazole ring with a methoxy group at the 5th position and a (4-methoxy-3,5-dimethylpyridin-2-yl)methylthio group at the 2nd position.

9-methoxy-2,4-dimethyl-5-thioxo-5-hydro-pyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-3-one

  • Compound Description: This compound, identified and characterized during the impurity profiling of Omeprazole, exhibits a planar structure primarily stabilized by van der Waals interactions within its crystal lattice [].
  • Relevance: Although structurally different from the target compound, this compound is categorized as a related compound based on its identification as an impurity during the synthesis of Omeprazole []. This connection arises because the target compound itself is a dimer impurity found during the synthesis of Omeprazole.
  • Compound Description: This compound serves as a key intermediate in synthesizing Omeprazole [, ]. It can undergo oxidation to its corresponding sulfoxide, which is then further modified to yield either the (S)- or (R)-enantiomer of Omeprazole. This method focuses on obtaining the sulfoxide in a crystalline form, allowing recrystallization to enhance both chemical and optical purity [, ].
  • Relevance: This compound is a direct precursor in the synthesis of Omeprazole [, ]. The target compound shares the core structure of 2-[[(4-X-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole, with the key difference being the presence of an additional (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group attached to the nitrogen atom of the benzimidazole ring in the target compound.
  • Compound Description: This molecule serves as another crucial intermediate in the multi-step synthesis of Omeprazole [, ]. Its significance lies in its ability to undergo oxidation, resulting in the formation of a sulfoxide derivative. This sulfoxide can then be further transformed into either the (S)- or (R)-enantiomer of Omeprazole. A key aspect of this synthetic route is the isolation of the sulfoxide intermediate in a crystalline form, which enables recrystallization to enhance both the chemical and optical purity of the final Omeprazole enantiomers [, ].
  • Relevance: This compound is another precursor to Omeprazole [, ], highlighting its connection to the target compound, which is a dimer impurity in Omeprazole synthesis. Both compounds share a similar core structure, with the key difference being the presence of an N-oxide group on the pyridine ring and the absence of an additional (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group in this related compound.
  • Compound Description: E3710, a novel proton pump inhibitor, demonstrates a long-lasting inhibitory effect on gastric acid secretion []. This compound acts as a potent inhibitor of H+/K+-ATPase, the enzyme responsible for the final step of hydrochloric acid production by gastric parietal cells []. E3710 exhibits a longer duration of action compared to other PPIs like esomeprazole, showing promise for treating acid-related diseases, especially GERD [].
  • Relevance: E3710 shares the same chemical class (proton pump inhibitors) as Omeprazole. Both are benzimidazole derivatives that inhibit gastric acid secretion by targeting the H+/K+-ATPase enzyme []. While structurally similar to Omeprazole, E3710 differs in its substituent at the 4-position of the pyridine ring, where it possesses a 2,2-dimethyl-1,3-dioxan-5-ylmethoxy group instead of a methoxy group.

5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl)]sulfinyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

  • Compound Description: This compound is a derivative of Omeprazole []. The crystal structure reveals a benzimidazole ring inclined to the pyridine ring at an angle of 21.21° []. Notably, the crystal structure is stabilized by C—H⋯O hydrogen bonds linking neighboring molecules, forming chains along the a-axis direction. The chains further interact through offset π–π interactions between adjacent benzimidazole rings [].
  • Relevance: This compound is a derivative of Omeprazole []. It shares a significant portion of its core structure with the target compound, including the benzimidazole ring, the methoxy group at the 5th position, the (4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl group at the 2nd position, and a substituent at the 1st position of the benzimidazole ring.

6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-vinyl-1H-benzo[d]imidazole (EMSB)

  • Compound Description: EMSB belongs to a group of benzimidazole derivatives investigated for their corrosion inhibition properties on carbon steel in acidic solutions []. Studies using techniques like weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and computational calculations showed its efficacy as a mixed-type corrosion inhibitor. EMSB exhibits a good inhibition efficiency of 93% at a 10 M concentration and 303 K [].

6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl))sulfinyl)-1-(prop-2-yn-1-yl)-1H benzimidazole (MSVB)

  • Compound Description: MSVB is another benzimidazole derivative studied for its potential as a corrosion inhibitor for carbon steel in acidic environments []. Electrochemical techniques like weight loss, potentiodynamic polarization, and EIS, along with computational methods, have been employed to evaluate its performance. MSVB demonstrates a high inhibition efficiency of 97% at 10 M concentration and 303 K, classifying it as a mixed-type inhibitor [].
  • Compound Description: MSBP, a benzimidazole derivative, is recognized for its potent corrosion inhibition properties on carbon steel in acidic solutions []. Investigations employing various electrochemical techniques, such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), alongside computational studies, have confirmed its effectiveness. With an impressive inhibition efficiency of 98% at 10 M concentration and 303 K, MSBP stands out as a highly effective mixed-type corrosion inhibitor [].

Properties

CAS Number

1346599-85-6

Product Name

5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

IUPAC Name

5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazole

Molecular Formula

C26H30N4O4S

Molecular Weight

494.62

InChI

InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-9-8-19(32-5)10-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3

SMILES

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C

Synonyms

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.